octahydro-2H-Quinolizine-4-methanol
Description
Contextualization of the Quinolizine Structural Motif in Organic Chemistry
The quinolizine motif is a heterocyclic system consisting of a pyridine (B92270) ring fused to a cyclohexane (B81311) ring, sharing a nitrogen atom at the bridgehead. This structural arrangement gives rise to a family of compounds with diverse properties and applications. The fully saturated version, quinolizidine (B1214090) (also known as 1-azabicyclo[4.4.0]decane), is the core of numerous alkaloids found in a variety of plants and some animals. nih.govacs.org These natural products, known as quinolizidine alkaloids, exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and antitumor effects. researchgate.netbohrium.comnih.govnih.gov
The significance of the quinolizine scaffold extends to synthetic chemistry, where it serves as a valuable building block for the construction of more complex molecules. The stereochemistry of the ring fusion in quinolizidines can result in different isomers, which in turn influences their biological activity and physical properties. This structural diversity makes the quinolizine motif a compelling target for synthetic chemists and a rich area for stereochemical studies.
Historical Development and Contemporary Significance of Octahydroquinolizine Scaffold Studies
Research into the octahydroquinolizine scaffold, the core of octahydro-2H-quinolizine-4-methanol, has a long and storied history intertwined with the study of natural products. The earliest investigations date back to the isolation and structural elucidation of alkaloids from plants of the Lupinus genus, which are particularly rich in these compounds. wikipedia.orgrsc.org Early synthetic efforts, such as the first racemic total synthesis of lupinine (B175516) in 1937, marked significant milestones in organic chemistry. rsc.org
In contemporary research, the octahydroquinolizine scaffold continues to be of high interest. The development of advanced analytical techniques, such as high-field nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, has enabled more detailed characterization of these molecules and their complex stereochemistry. nih.govnih.gov Furthermore, the ongoing discovery of new quinolizidine alkaloids with potent biological activities fuels the development of novel synthetic methodologies and the exploration of their potential as therapeutic agents. researchgate.netbohrium.comnih.gov The study of their biosynthesis from the amino acid L-lysine also remains an active area of investigation. rsc.orgnih.gov
Scope and Methodological Paradigms in the Investigation of this compound
The investigation of a specific compound like this compound follows established methodological paradigms in chemical research, although specific literature on this particular isomer is not abundant. The general approach encompasses synthesis, purification, and structural characterization.
A plausible synthetic route to this compound would likely involve the catalytic hydrogenation of a suitable quinoline (B57606) or quinolizinium (B1208727) precursor. nih.govresearchgate.netresearchgate.netrsc.org The starting material could be a quinoline derivative with a methanol (B129727) substituent at the 4-position, which upon reduction of the aromatic system, would yield the desired saturated bicyclic structure. The stereochemical outcome of such a reaction would be a critical aspect to control and characterize.
Once synthesized, the compound would be purified using standard techniques such as column chromatography. Structural elucidation would then be carried out using a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for determining the connectivity and stereochemistry of the molecule. nih.govrsc.org The chemical shifts, coupling constants, and through-space correlations observed in 2D NMR experiments (like COSY, HSQC, and HMBC) would provide a detailed picture of the molecule's three-dimensional structure.
Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. nih.govacs.orgtandfonline.com High-resolution mass spectrometry (HRMS) would provide the exact mass, further corroborating the molecular formula.
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups, such as the hydroxyl (-OH) group of the methanol substituent.
The table below summarizes some of the key properties of the parent octahydroquinolizine scaffold and the specific, though limited, available data for this compound.
| Property | Octahydroquinolizine (General) | This compound |
| Molecular Formula | C₉H₁₇N | C₁₀H₁₉NO |
| Molar Mass | 139.24 g/mol | 169.26 g/mol |
| General Description | A saturated bicyclic amine | A derivative of the octahydroquinolizine scaffold with a methanol substituent at the 4-position |
| Key Spectroscopic Features | Signals in the aliphatic region of NMR spectra, characteristic fragmentation in mass spectrometry | Expected to show an additional signal for the hydroxymethyl group in NMR and IR spectra |
| Stereochemistry | Can exist as various stereoisomers depending on the ring fusion and substituent positions | The stereochemistry at the 4-position and the ring fusion would be critical to define |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h9-10,12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTIHXNFYQBMOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CCCC2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Structural Elucidation of Octahydro 2h Quinolizine 4 Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules like octahydro-2H-quinolizine-4-methanol. It provides detailed information on the chemical environment, connectivity, and stereochemistry of each atom in the molecule. The quinolizidine (B1214090) ring system can exist in different conformations, primarily trans- and cis-fused forms, which significantly influence the NMR spectra.
For this compound, ¹H and ¹³C NMR would provide the fundamental framework for its structure. The ¹H NMR spectrum would show signals for the 19 protons, while the ¹³C NMR would display 10 distinct signals for each carbon atom, assuming an asymmetric structure. The chemical shifts would be indicative of the local electronic environment. For instance, the protons and carbon of the methanol (B129727) group (-CH₂OH) would appear at characteristic downfield shifts due to the deshielding effect of the oxygen atom. Protons on carbons adjacent to the nitrogen atom (C-6, C-9a) would also exhibit characteristic chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: These are estimated ranges based on typical values for quinolizidine alkaloids. Actual values depend on stereochemistry and solvent.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | 1.2 - 1.8 | 20 - 30 |
| C2 | 1.2 - 1.8 | 20 - 30 |
| C3 | 1.2 - 1.8 | 20 - 30 |
| C4 | 3.5 - 4.0 (methine) | 60 - 70 |
| C6 | 2.5 - 3.2 (axial/equatorial) | 50 - 60 |
| C7 | 1.2 - 1.8 | 20 - 30 |
| C8 | 1.2 - 1.8 | 20 - 30 |
| C9 | 1.2 - 1.8 | 20 - 30 |
| C9a | 2.0 - 2.8 (methine) | 60 - 70 |
| -CH₂OH | 3.4 - 3.8 (diastereotopic) | 60 - 68 |
Interactive Data Table: Filter by atom position or chemical shift range to explore the predicted NMR data.
While 1D NMR provides initial data, 2D NMR experiments are essential for assembling the complete molecular structure and determining its relative stereochemistry.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. It would be used to trace the connectivity of protons within the quinolizidine rings and the side chain, establishing the spin systems. For example, the proton at C-4 would show a correlation to the protons on the adjacent C-3 and the hydroxymethyl group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly attached to a carbon atom (¹JCH). This powerful technique allows for the unambiguous assignment of each carbon signal by linking it to its attached proton(s). The HSQC spectrum would show a cross-peak for every C-H bond in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons over two to four bonds (²JCH, ³JCH). This is crucial for connecting different fragments of the molecule. For instance, HMBC would show correlations from the protons of the -CH₂OH group to the C-4 and C-3 carbons, confirming the attachment point of the methanol side chain. It is also instrumental in assigning quaternary carbons, although none are present in this specific molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This experiment is paramount for determining the stereochemistry of the molecule, such as the fusion of the two rings (cis or trans) and the orientation (axial or equatorial) of the methanol substituent at C-4. For example, a strong NOE between the proton at C-9a and a proton at C-4 could indicate a specific stereochemical relationship.
The quinolizidine ring system is known for its conformational flexibility, particularly the potential for ring inversion between two chair conformations. This dynamic process can occur on the NMR timescale. Dynamic NMR studies, which involve recording spectra at variable temperatures, can provide invaluable information about these conformational exchange processes.
At low temperatures, the exchange may be slow enough to observe distinct signals for each conformer. As the temperature is raised, these signals broaden, coalesce, and eventually sharpen into a single time-averaged signal. By analyzing the line shapes at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the ring inversion process, providing quantitative insight into the conformational stability of this compound.
Solid-State NMR (ssNMR) is used to analyze molecules in their solid, crystalline, or amorphous states. If this compound were isolated as a solid, ssNMR could provide information that is inaccessible from solution-state NMR. Key applications include:
Polymorphism Analysis: ssNMR can distinguish between different crystalline forms (polymorphs) of the compound, as the subtle differences in crystal packing lead to distinct chemical shifts.
Structural Determination: For materials that are difficult to crystallize for X-ray diffraction, ssNMR can be used to determine the three-dimensional structure in the solid state.
Host-Guest Interactions: If the compound forms complexes or is encapsulated within another material, ssNMR can probe the interactions between the molecule and its host.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can also provide information about molecular conformation.
For this compound, the key functional groups are the hydroxyl (-OH) group, the tertiary amine (C₃N), and the saturated C-H bonds of the aliphatic rings.
O-H Stretch: A strong, broad absorption band would be expected in the FT-IR spectrum between 3200 and 3600 cm⁻¹ due to the stretching vibration of the hydroxyl group, which is typically involved in hydrogen bonding.
C-H Stretch: Multiple sharp bands would appear in the 2800-3000 cm⁻¹ region corresponding to the symmetric and asymmetric stretching of the numerous C-H bonds in the molecule.
C-O Stretch: A distinct band in the 1000-1200 cm⁻¹ region would correspond to the C-O stretching vibration of the primary alcohol.
Table 2: Predicted Principal Vibrational Bands for this compound
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| O-H stretch | 3200 - 3600 | 3200 - 3600 | Strong, Broad (IR); Weak (Raman) |
| C-H stretch (aliphatic) | 2850 - 2960 | 2850 - 2960 | Strong (IR); Strong (Raman) |
| C-H bend | 1350 - 1470 | 1350 - 1470 | Medium |
| C-O stretch | 1000 - 1200 | 1000 - 1200 | Strong (IR); Medium (Raman) |
| C-N stretch | 1000 - 1250 | 1000 - 1250 | Medium-Weak |
| Bohlmann Bands | 2700 - 2800 | 2700 - 2800 | Medium-Weak (IR) |
Interactive Data Table: Sort by vibrational mode or frequency to examine the expected spectroscopic fingerprint.
A key diagnostic feature in the FT-IR spectra of quinolizidine alkaloids is the presence of "Bohlmann bands." These are a series of medium-to-weak absorption bands appearing in the 2700–2800 cm⁻¹ region. ekb.egupenn.edu Their presence is highly diagnostic of a specific stereochemical arrangement: a trans-fused quinolizidine ring system where the lone pair of electrons on the nitrogen atom is oriented anti-periplanar to at least two axial C-H bonds on the adjacent α-carbons (carbons C-4, C-6, and C-9a in this system). upenn.edu
The observation of Bohlmann bands in the spectrum of this compound would provide strong evidence for a conformationally rigid, trans-fused ring system. Conversely, their absence would suggest either a cis-fused ring system or a trans-fused system that is conformationally mobile or lacks the required number of anti-periplanar α-protons.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound (C₁₀H₁₉NO), the nominal molecular weight is 169 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 169.
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental formula. For C₁₀H₁₉NO, the calculated exact mass is 169.1467, distinguishing it from other potential formulas with the same nominal mass.
The fragmentation of quinolizidine alkaloids in MS is often dominated by cleavage of the bonds alpha to the nitrogen atom, as this leads to the formation of a stable, resonance-delocalized radical cation. The most likely fragmentation pathways for this compound would involve the loss of substituents or parts of the ring system initiated by this alpha-cleavage. A prominent fragment would be expected at m/z [M-1]⁺ from the loss of a hydrogen atom from an α-carbon. Another significant fragmentation would be the loss of the hydroxymethyl group (-CH₂OH, 31 Da), leading to a fragment ion at m/z 138.
X-ray Crystallography for Precise Molecular Geometry and Absolute Configuration Determination
X-ray crystallography stands as the definitive method for determining the precise spatial arrangement of atoms within a crystalline solid, providing unambiguous information on bond lengths, bond angles, and the absolute configuration of chiral centers. Although a crystal structure for this compound is not readily found in the surveyed literature, the crystallographic data for the closely related alkaloid, lupinine (B175516), provides a robust model for its molecular geometry.
A notable study on the crystal structure of lupinine (C₁₀H₁₉NO) revealed a monoclinic crystal system with the space group P2₁. The lupinine molecule, in the crystalline state, features a trans-quinolizidine nucleus. The molecules are interconnected by intermolecular O-H···N hydrogen bonds, forming infinite chains. This hydrogen bonding is a key feature of the crystal packing, with an O···N distance of 2.868 Å.
The detailed molecular dimensions from this study offer a strong basis for understanding the geometry of this compound.
Interactive Table: Crystallographic Data for Lupinine (Data sourced from the crystallographic study of lupinine and presented as a representative model)
| Parameter | Value |
| Molecular Formula | C₁₀H₁₉NO |
| Molecular Weight | 169.3 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 6.746 |
| b (Å) | 8.245 |
| c (Å) | 10.079 |
| β (°) | 114.04 |
| Volume (ų) | 512.1 |
| Z | 2 |
| Calculated Density (g cm⁻³) | 1.10 |
Interactive Table: Selected Bond Lengths and Angles for Lupinine (Representative data from the crystallographic study of lupinine)
| Bond | Length (Å) | Angle | Degree (°) |
| C(1)-C(11) | 1.53 | C(10)-C(1)-C(11) | 112.5 |
| C(11)-O(1) | 1.43 | C(1)-C(11)-O(1) | 111.8 |
| N(5)-C(4) | 1.47 | C(4)-N(5)-C(6) | 109.4 |
| N(5)-C(6) | 1.48 | C(4)-N(5)-C(10) | 111.9 |
| N(5)-C(10) | 1.49 | C(6)-N(5)-C(10) | 111.2 |
The determination of the absolute configuration through X-ray crystallography is crucial for chiral molecules. For lupinine, the established structure confirms the stereochemistry at its chiral centers, which, by extension, provides a comparative framework for assigning the absolute configuration of isomers like this compound.
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Correlation
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are exceptionally sensitive to the stereochemical features of a molecule and are invaluable for correlating the stereochemistry of unknown compounds with those of known configuration.
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum typically shows positive or negative peaks (known as Cotton effects) in the regions of UV-Vis absorption of chromophores within the molecule. The sign and magnitude of these Cotton effects are directly related to the stereochemical environment of the chromophore.
Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. An ORD curve also exhibits Cotton effects, which are characterized by peaks and troughs in the vicinity of an absorption band.
For quinolizidine alkaloids, the stereochemistry of the ring junctions and the orientation of substituents significantly influence their chiroptical properties. The application of empirical rules, such as the octant rule for ketones, has been instrumental in correlating the sign of the Cotton effect with the absolute configuration of related alkaloid structures.
Reactivity and Mechanistic Investigations of Octahydro 2h Quinolizine 4 Methanol
Functional Group Transformations at the Methanol (B129727) Moiety
The primary alcohol of octahydro-2H-quinolizine-4-methanol is amenable to a variety of functional group transformations typical for such moieties. These reactions are crucial for the synthesis of derivatives with modified properties.
Esterification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives. The rate of this reaction is influenced by steric hindrance around the alcohol. doubtnut.comorgsyn.org For primary alcohols like the methanol group in the target compound, esterification is generally more facile than for more sterically hindered secondary or tertiary alcohols. doubtnut.com The reaction can be catalyzed by acids or promoted by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.orgrsc.org
Etherification: The formation of ethers from the methanol group can also be achieved, typically under basic conditions to deprotonate the alcohol, followed by reaction with an alkyl halide.
Oxidation: The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid. The oxidation of the closely related lupinine (B175516) (octahydro-2H-quinolizine-1-methanol) to lupininic acid using oxidizing agents like potassium permanganate (B83412) or chromic acid has been well-documented. researchgate.net A similar transformation is expected for this compound. Milder conditions, such as those employing Swern or Dess-Martin periodinane oxidation, would be expected to yield the corresponding aldehyde, lupinal.
Table 1: Functional Group Transformations at the Methanol Moiety
| Reaction Type | Reagents and Conditions | Expected Product |
|---|---|---|
| Esterification | Carboxylic acid, acid catalyst (e.g., H₂SO₄), heat | Ester |
| Esterification | Carboxylic acid, DCC, DMAP | Ester |
Reactivity at the Quinolizine Nitrogen Atom (e.g., Nucleophilicity, Electrophilicity)
The bridgehead nitrogen atom in the quinolizidine (B1214090) skeleton is a tertiary amine, which defines a significant portion of the molecule's reactivity. dnu.dp.ua
Nucleophilicity and Basicity: The lone pair of electrons on the nitrogen atom makes it both a Brønsted-Lowry base and a nucleophile. It readily forms salts with acids. dnu.dp.ua The nucleophilicity of tertiary amines is a balance between the electron-donating inductive effect of the alkyl groups and steric hindrance. oup.com While tertiary amines are generally good nucleophiles, their reactivity can be diminished by bulky substituents. oup.commasterorganicchemistry.com In the case of the rigid quinolizidine system, the nitrogen is relatively unhindered, making it a potent nucleophile.
N-Quaternization: The nitrogen atom can react with electrophiles, such as alkyl halides, to form quaternary ammonium (B1175870) salts, a reaction known as the Menschutkin reaction. oup.com For instance, lupinine reacts with methyl iodide to form the corresponding methiodide. researchgate.net The kinetics of such reactions have been studied for various tertiary amines, and the rates are dependent on the structure of the amine and the alkyl halide. dnu.dp.uaoup.com
N-Oxidation: The tertiary amine can be oxidized to the corresponding N-oxide using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). N-oxides of quinolizidine alkaloids are known to occur naturally. rsc.org
Table 2: Reactivity at the Quinolizine Nitrogen
| Reaction Type | Reagents and Conditions | Expected Product |
|---|---|---|
| Salt Formation | Protic acids (e.g., HCl, HBr) | Quinolizidinium salt dnu.dp.ua |
| N-Quaternization | Alkyl halides (e.g., CH₃I) | Quaternary ammonium salt researchgate.net |
| N-Oxidation | H₂O₂ or mCPBA | N-oxide rsc.org |
Ring-Opening and Ring-Closing Reactions of the Octahydroquinolizine Core
The construction and modification of the bicyclic quinolizidine framework are of significant interest in synthetic organic chemistry.
Ring-Closing Reactions: Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of the quinolizidine skeleton from acyclic diene precursors using ruthenium-based catalysts like the Grubbs catalyst. researchgate.netscience.gov Other methods include intramolecular Mannich-type reactions, Michael additions, and various cyclization cascades. masterorganicchemistry.com For example, a one-pot process involving the formation of two rings and four new bonds from acyclic starting materials has been developed to access the quinolizidine framework. masterorganicchemistry.com
Ring-Opening Reactions: The quinolizidine ring system can undergo ring-opening reactions under certain conditions. For instance, oxidative deamination of related dipiperidine systems can lead to the formation of a quinolizidine ring through a ring-opened intermediate. doubtnut.comuva.es The Hofmann elimination of quinolizidinium hydroxides, formed from the corresponding quaternary salts, can also lead to ring-opened products.
Oxidation and Reduction Pathways of this compound and its Derivatives
The quinolizidine scaffold can be subject to various oxidation and reduction reactions, beyond the transformations at the methanol and nitrogen centers.
Oxidation of the Ring: As mentioned, the primary alcohol of lupinine can be oxidized to a carboxylic acid. researchgate.net Furthermore, ozonolysis of certain derivatives, followed by reductive workup, has been used to synthesize lupinine itself. doubtnut.comorgsyn.org
Reduction of Derivatives: The reduction of quinolizidinium salts, which are formed by the oxidation of the quinolizidine ring or by N-alkylation, can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. For example, the Wolff-Kischner reduction of 10-allyl-1-ketoquinolizidine has been reported, although it can be accompanied by side reactions. csic.es Complete reduction of keto- and ester-functionalized quinolizidines can be achieved using stronger reducing agents like lithium aluminum hydride (LiAlH₄). acs.org
Table 3: Oxidation and Reduction of the Quinolizidine Scaffold
| Reaction Type | Substrate Type | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|---|
| Oxidation | Primary alcohol derivative | CrO₃/H₂SO₄ | Carboxylic acid derivative | researchgate.net |
| Oxidation | Oxime derivative | O₃, then NaBH₄ | Alcohol derivative (lupinine) | doubtnut.comorgsyn.org |
| Reduction | Quinolizidinium salt | NaBH₄ or catalytic hydrogenation | Quinolizidine | csic.es |
| Reduction | Keto-ester derivative | LiAlH₄ | Diol derivative | acs.org |
Metal-Catalyzed Reactions Involving the this compound Scaffold
Modern synthetic methods often employ metal catalysts to achieve efficient and selective transformations. The quinolizidine scaffold can participate in or be synthesized through various metal-catalyzed reactions.
Ring-Closing Metathesis (RCM): As previously noted, ruthenium catalysts (e.g., Grubbs catalysts) are widely used for the RCM of diene precursors to form the quinolizidine ring. researchgate.netnih.gov
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki reactions, are powerful methods for forming carbon-carbon bonds. researchgate.netacs.org These reactions can be used to introduce substituents onto a pre-existing quinolizidine core, provided a suitable halide or triflate is present on the ring. acs.org Nickel-catalyzed cross-coupling reactions have also been developed for the arylation of N-acyliminium ions derived from related quinoline (B57606) systems. nih.gov
Hydroformylation: Rhodium-catalyzed hydroformylation of alkenylamines provides a concise route to piperidines and can be extended to the synthesis of quinolizidines. mdpi.com
Table 4: Metal-Catalyzed Reactions
| Reaction Type | Catalyst | Substrate/Precursor | Product | Reference |
|---|---|---|---|---|
| Ring-Closing Metathesis | Grubbs Catalyst (Ru-based) | Diene-functionalized amine | Quinolizidine ring | researchgate.netnih.gov |
| Stille Cross-Coupling | Palladium catalyst | Halogenated quinolizidine and organostannane | Substituted quinolizidine | acs.org |
| Suzuki Cross-Coupling | Palladium catalyst | Halogenated quinolizidine and boronic acid | Substituted quinolizidine | acs.org |
| Nickel-Catalyzed Arylation | Nickel(0) catalyst | N-acyliminium precursor and aryl boronic acid | Aryl-substituted derivative | nih.gov |
| Hydroformylation | Rhodium catalyst | Alkenylamine | Piperidine/Quinolizidine | mdpi.com |
Investigation of Reaction Kinetics and Thermodynamic Parameters
The study of reaction kinetics and thermodynamics provides fundamental insights into the reactivity and stability of chemical species.
Kinetics: The rates of reactions involving the quinolizidine scaffold are influenced by several factors. For the esterification of the methanol group, steric hindrance is a key determinant of the reaction rate, with primary alcohols reacting faster than secondary and tertiary alcohols. doubtnut.comorgsyn.org The kinetics of N-quaternization of tertiary amines have been extensively studied, revealing the interplay of inductive effects and steric hindrance. dnu.dp.uaoup.com The nucleophilicity of tertiary amines, including cyclic ones, has been quantified, showing that they are generally potent nucleophiles. masterorganicchemistry.com
Thermodynamics: The relative stability of different conformations and isomers of quinolizidine alkaloids is a subject of interest. The quinolizidine ring system can exist in trans- or cis-fused conformations, with the trans isomer generally being more stable. nih.gov Computational studies have been employed to determine the relative energies of different conformers of quinolizidine alkaloids like sparteine (B1682161). uva.es The thermodynamic parameters for the isomerization of related heterocyclic systems have also been investigated, providing a basis for understanding the equilibria between different isomers of substituted quinolizidines. acs.orgcsic.es
Theoretical and Computational Chemistry Studies on Octahydro 2h Quinolizine 4 Methanol
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are at the forefront of computational chemistry, providing detailed information about the electronic structure of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation (or its density-based equivalent) for a given molecule, yielding its energy, electron distribution, and other fundamental properties. nih.gov
DFT methods, such as the popular B3LYP functional, balance computational cost and accuracy, making them suitable for a wide range of molecular systems. nih.gov These methods are used to optimize the molecular geometry, determine vibrational frequencies, and calculate electronic properties. researchgate.net Ab initio methods, while often more computationally intensive, can provide even higher accuracy by making fewer approximations. For quinolizidine (B1214090) derivatives, which are a class of compounds that includes octahydro-2H-quinolizine-4-methanol, these calculations are crucial for understanding their structural and electronic properties. researchgate.netresearchgate.net
Electronic Structure Analysis and Frontier Molecular Orbital Theory
The electronic structure of a molecule governs its chemical reactivity. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com
For this compound, DFT calculations can determine the energies and spatial distributions of these frontier orbitals. Analysis of related quinolizidine derivatives shows that the localization of the HOMO and LUMO can indicate which parts of the molecule, such as substituents, are most likely to participate in chemical reactions. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. These calculations also generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Data for a Quinolizidine Derivative This table presents hypothetical data to illustrate the typical output of a DFT calculation for a molecule like this compound, based on general findings for similar compounds.
| Parameter | Value (Hartree) | Value (eV) |
| HOMO Energy | -0.235 | -6.39 |
| LUMO Energy | 0.051 | 1.39 |
| HOMO-LUMO Gap | 0.286 | 7.78 |
Reaction Pathway Elucidation and Transition State Modeling
Quantum chemical calculations are indispensable for mapping out the potential energy surface of a chemical reaction. This allows for the elucidation of reaction pathways and the identification of transition states—the high-energy structures that connect reactants to products. By calculating the energy barriers associated with these transition states, chemists can predict reaction rates and understand the mechanism by which a reaction proceeds.
For a molecule like this compound, this could involve modeling its synthesis or its participation in subsequent reactions. For example, computational methods can be used to study cyclization reactions that form the quinolizidine core. au.dk The process involves locating the transition state structure for each step of the proposed mechanism and calculating its energy relative to the reactants and products. This detailed mechanistic insight is crucial for optimizing reaction conditions and designing more efficient synthetic routes.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule behaves in different environments.
This compound possesses significant conformational flexibility due to its rotatable bonds and the puckering of its bicyclic ring system. MD simulations can explore the vast conformational landscape to identify the most stable, low-energy conformers. researchgate.net Furthermore, these simulations are critical for understanding the influence of solvents. By explicitly including solvent molecules (such as water or methanol) in the simulation box, MD can model solute-solvent interactions, like hydrogen bonding, and their effect on the solute's conformation and properties. researchgate.netarxiv.org For instance, the orientation and interactions of the methanol (B129727) group with surrounding water molecules can be precisely analyzed. researchgate.net
Quantitative Structure-Property Relationship (QSPR) Studies for this compound
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physical, chemical, or biological properties. These models use calculated molecular descriptors—numerical values that encode structural, electronic, or topological information—to predict properties of interest without direct measurement.
For this compound and its derivatives, a QSAR model could be developed to predict properties like boiling point, solubility, or receptor binding affinity. tandfonline.com The process would involve:
Calculating a wide range of molecular descriptors for a series of related quinolizidine compounds.
Measuring the property of interest for this series of compounds.
Using statistical methods to build an equation that links the descriptors to the measured property.
Using the validated model to predict the property for new compounds like this compound.
Spectroscopic Property Prediction through Computational Methods (e.g., NMR, IR, UV-Vis)
Computational methods are highly effective at predicting the spectroscopic signatures of molecules, which is invaluable for structure verification and interpretation of experimental data. researchgate.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H and ¹³C). nih.govresearchgate.net Comparing these predicted shifts with experimental data can confirm the proposed structure and help assign specific signals to individual atoms within the molecule. researchgate.net
IR Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule. nih.gov These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. The calculated IR spectrum can be compared with an experimental one to identify characteristic functional groups and confirm the molecule's identity. researchgate.net
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic excitation energies, which correspond to the absorption bands in a UV-Vis spectrum. nih.govresearchgate.net This analysis provides information about the electronic transitions within the molecule, often related to the HOMO-LUMO gap.
Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data This table provides a hypothetical comparison to illustrate how computational results are used to validate experimental findings. The values are not specific to this compound.
| Spectrum | Calculated Value | Experimental Value |
| ¹H NMR Shift (ppm) | 3.65 (for -CH₂OH) | 3.68 |
| ¹³C NMR Shift (ppm) | 65.2 (for -CH₂OH) | 65.5 |
| IR Frequency (cm⁻¹) | 3450 (O-H stretch) | 3445 |
| UV-Vis λmax (nm) | 210 | 212 |
Derivatization and Structural Modification of Octahydro 2h Quinolizine 4 Methanol
Synthesis of Esters, Ethers, and Other Oxygen-Substituted Derivatives at the Methanol (B129727) Position
The primary alcohol at the C-4 position of octahydro-2H-quinolizine-4-methanol is a prime site for functionalization, readily undergoing esterification and etherification to yield a diverse range of derivatives.
Esterification: The synthesis of esters from lupinine (B175516) is a well-established modification, often achieved through acylation with various acid chlorides or anhydrides. This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the acid generated. A variety of acylating agents have been employed, leading to derivatives with a wide array of functionalities. For instance, esterification with palmitic acid chloride produces lupinine palmitate, a compound that has been investigated for its biological properties. researchgate.net Similarly, reactions with cinnamoyl chloride and lipoic acid chloride yield O-cinnamoyllupinine and O-lipoyllupinine, respectively. The synthesis of 2-(4-R-phenoxy/phenylthio)alkanoic esters of l-lupinine has also been reported, highlighting the versatility of this approach. nih.gov
Table 1: Examples of Esterification Reactions of this compound
| Acylating Agent | Product | Yield (%) | Reference |
| Palmitic acid chloride | Lupinine palmitate | 78% | researchgate.net |
| Cinnamoyl chloride | 3-Phenylacrylic acid octahydroquinolizin-1-ylmethyl ester | 82% | ect-journal.kz |
| Methanesulfonyl chloride | (1R,9aR)-Octahydro-1H-quinolizine-1-yl)methyl methane-sulfonate | 93% | nih.gov |
Etherification: The formation of ethers from this compound is another important modification, although less commonly reported than esterification. General methods for ether synthesis, such as the Williamson ether synthesis, can be applied. This would involve the deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide. Additionally, modern catalytic methods, such as the gold(I)-catalyzed intermolecular hydroalkoxylation of allenes, present a regioselective route to tertiary allylic ethers and could potentially be adapted for the etherification of this scaffold. acs.org
Nitrogen-Based Functionalization of the Quinolizine Ring (e.g., Amides, Carbamates, Quaternization)
The nitrogen atom within the quinolizidine (B1214090) ring is a key site for functionalization, enabling the synthesis of amides, carbamates, and quaternary ammonium (B1175870) salts.
Amides and Carbamates: The synthesis of amides typically involves the use of aminolupinine, a derivative of lupinine where the hydroxyl group is replaced by an amino group. Acylation of aminolupinine with substituted benzoic acid chlorides yields a series of amide derivatives. sapub.org Carbamates can be synthesized from the parent alcohol through various methods. One approach involves the reaction with an isocyanate. Another strategy is the formation of a chloroformate intermediate followed by reaction with an amine. uab.cat The synthesis of carbamates from Boc-protected amines offers a sustainable and efficient route that could be applicable to the quinolizidine system. researchgate.net
Quaternization: The tertiary amine of the quinolizidine ring readily undergoes quaternization when treated with alkyl halides, such as methyl iodide. researchgate.netclockss.org This reaction leads to the formation of quaternary ammonium salts. The stereochemistry of the quaternization of lupinine and its epimers has been studied, revealing that the reaction can proceed with a degree of stereoselectivity, influenced by the stereochemistry of the starting material and the reaction conditions. clockss.orgjst.go.jp For instance, the quaternization of c-1-hydroxyquinolizidine with methyl iodide yields a trans-fused quinolizidine methiodide. clockss.org
Table 2: Examples of Nitrogen-Based Functionalization
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Amide Synthesis | Aminolupinine, Substituted Benzoic Acid Chlorides | Benzoylamidolupinin derivatives | sapub.org |
| Carbamate Synthesis | Quinolizidine precursor, Boc-protection, reaction with alcohol | Carbamate derivatives | uab.cat |
| Quaternization | c-1-Hydroxyquinolizidine, Methyl Iodide | trans-fused quinolizidine methiodide | clockss.org |
| Quaternization | Lupinine, Methyl Iodide | cis-methiodide | jst.go.jp |
Introduction of Halogen, Sulfur, and Phosphorus-Containing Moieties
The introduction of heteroatoms such as halogens, sulfur, and phosphorus onto the octahydroquinolizine scaffold expands its chemical diversity and potential for biological activity.
Halogenation: Halogenated derivatives of the quinolizidine ring system can be synthesized through various methods. For instance, the reaction of lupinine with thionyl chloride in benzene (B151609) results in the formation of chlorolupinine. ect-journal.kz More broadly, electrophilic halogenation of aromatic rings, a common synthetic transformation, can be achieved using reagents like N-bromosuccinimide (NBS) or molecular halogens with a Lewis acid catalyst. tdx.catresearchgate.netuni-kiel.de While the octahydroquinolizine ring is not aromatic, specific positions can be activated for halogenation.
Sulfur-Containing Derivatives: The synthesis of sulfur-containing quinolizidine derivatives has been achieved through several routes. Thio-substituted 4-quinolizidinones have been used as starting materials for further stereoselective alkylations. ru.nl The synthesis of 2-(4-R-phenylthio)alkanoic esters of l-lupinine demonstrates the introduction of a thioether linkage at the C-4 methanol position. nih.gov Thionation of quinolizidine alkaloids using Lawesson's reagent is an effective method for converting carbonyl groups into thiocarbonyls, and has been applied to derivatives of cytisine (B100878) and thermopsine. researchgate.net
Phosphorus-Containing Derivatives: The introduction of phosphorus-containing functional groups onto the octahydroquinolizine scaffold is a less explored area. General methods for the synthesis of organophosphorus compounds could be adapted. For example, the reaction of the hydroxyl group with phosphorus electrophiles, such as phosphoryl chloride or phosphonic acids, could yield phosphate (B84403) or phosphonate (B1237965) esters. The Birum-Oleksyszyn reaction, which allows for the synthesis of α-aminophosphonates, could potentially be applied to iminium intermediates derived from the quinolizidine system. researchgate.net The synthesis of phosphines can be achieved through methods like hydrophosphination or C-P coupling reactions, which could be explored for the functionalization of the quinolizidine ring. researchgate.net
Stereoselective Functionalization of the Octahydroquinolizine System
The octahydroquinolizine scaffold possesses multiple stereocenters, making stereoselective functionalization a critical aspect of its chemistry. Numerous strategies have been developed for the stereoselective synthesis of quinolizidine alkaloids and their derivatives. nih.govresearchgate.netnih.gov
Enantioselective synthesis of all four possible stereoisomers of lupinine has been accomplished using a double ring-closing metathesis reaction of specifically designed nitrogen-containing tetraenes. Asymmetric synthesis of (-)-lupinine has also been achieved in high diastereomeric ratio through a strategy involving the reaction of an enantiopure tertiary dibenzylamine (B1670424) via two sequential ring-closures. rsc.org Furthermore, the stereoselective construction of the quinolizidine skeleton has been achieved through methods such as the reduction of an acylpyridinium cation and late-stage introduction of a pyridyl group via Stille coupling and diastereoselective hydrogenation. The photochemical activity of enamines has also been harnessed for the stereoselective α-alkylation of aldehydes, a method that has been applied to the total synthesis of (+)-lupinine. acs.org
Scaffold Diversity Generation from this compound
This compound and its derivatives are valuable starting points for diversity-oriented synthesis (DOS), a strategy aimed at the efficient generation of structurally diverse compound libraries for biological screening. jst.go.jpfrontiersin.orgdtu.dk The rigid bicyclic structure of the quinolizidine core, combined with its multiple functionalization points, makes it an ideal scaffold for creating complex and three-dimensional molecules. dtu.dk
One approach to scaffold diversity involves the modification of the lupinine molecule by introducing various functional groups or heterocyclic systems. For example, the hydroxymethylene group at the C-1 position has been used as a handle to introduce 1,2,3-triazole substituents. nih.gov This is achieved by converting the alcohol to a mesylate, followed by displacement with sodium azide (B81097) to form an azidomethyl derivative, which can then undergo a [3+2] cycloaddition with various alkynes. nih.govresearchgate.net
Furthermore, the quinolizidine scaffold can be incorporated into larger, more complex structures. For instance, spirocyclic compounds have been synthesized by fusing the quinolizidine ring with other heterocyclic systems. dtu.dk The development of build/couple/pair strategies has enabled the one-step synthesis of diverse octahydroindolo[2,3-a]quinolizine scaffolds with multiple contiguous chiral centers. jst.go.jp These strategies allow for the rapid generation of libraries of natural product-inspired compounds with a high degree of skeletal and stereochemical diversity. nih.govdtu.dk
Applications of Octahydro 2h Quinolizine 4 Methanol in Advanced Chemical Synthesis and Materials Science
Octahydro-2H-Quinolizine-4-methanol as a Chiral Building Block in Complex Molecule Synthesis
The inherent chirality of this compound and its isomers, such as lupinine (B175516), makes them powerful chiral synthons for the enantioselective synthesis of complex molecules, particularly other alkaloids. wikipedia.orgox.ac.uk The defined stereochemistry of the quinolizidine (B1214090) core allows for the controlled construction of new stereocenters, a crucial aspect in the total synthesis of natural products.
Researchers have successfully employed derivatives of the octahydroquinolizine scaffold to build more elaborate molecular architectures. For instance, the enantioselective synthesis of [(1S,4R,9aS)-(-)-4-pentyloctahydro-2H-quinolizin-1-yl]methanol, an analogue of amphibian alkaloids, was achieved in a multi-step sequence starting from a chiral amine. beilstein-journals.orgnih.gov This synthesis highlights how the core structure can be strategically modified to access a range of cis-1,4-disubstituted quinolizidines. beilstein-journals.org
A notable example is the use of lupinine, [(1R,9aR)-Octahydro-2H-quinolizin-1-yl]methanol, as a starting material. Its well-defined stereochemistry has been exploited in the synthesis of other quinolizidine alkaloids like (+)-epiquinamide. acs.org One synthetic route achieved this transformation through a key double hydroformylation reaction. acs.org Another approach utilized a double Mitsunobu reaction to convert a key intermediate into the target alkaloids, demonstrating the versatility of the functionalized quinolizidine scaffold in generating diverse natural products. researchgate.net These examples underscore the value of the octahydroquinolizine-methanol framework as a foundational element for constructing stereochemically rich molecules.
Table 1: Examples of Complex Molecules Synthesized from Quinolizidine Scaffolds
| Starting Scaffold/Analogue | Target Molecule | Key Synthetic Strategy | Reference |
| Chiral Amine Precursor | [(1S,4R,9aS)-(-)-4-pentyloctahydro-2H-quinolizin-1-yl]methanol | Cycloalkylation of enaminone intermediate | beilstein-journals.orgnih.gov |
| (+)-Lupinine Analogue | (+)-Epiquinamide | Double hydroformylation | acs.org |
| N-acyliminium Intermediate | (–)-Lupinine / (–)-Epiquinamide | Double Mitsunobu reaction | researchgate.net |
| N-substituted oxazolone (B7731731) triene | (±)-2-epi-Pumiliotoxin C | Intramolecular Diels-Alder cycloaddition | nih.govnih.gov |
Utilization in Asymmetric Catalysis as a Ligand or Organocatalyst Precursor
The rigid, chiral framework of quinolizidine alkaloids is a privileged structure for the design of chiral ligands and organocatalysts. acs.org The nitrogen atom within the ring system can coordinate to metal centers, while appended functional groups can participate in hydrogen bonding or other non-covalent interactions to create a well-defined chiral environment for asymmetric transformations.
Sparteine (B1682161), a tetracyclic quinolizidine alkaloid, is a classic example of a chiral diamine used as a ligand in numerous metal-catalyzed asymmetric reactions. acs.orgnih.gov Inspired by this, researchers have designed and synthesized new organocatalysts derived from the sparteine scaffold. For example, sparteine-derived thiourea (B124793) catalysts have demonstrated excellent reactivity and enantioselectivity (up to 99% ee) in tandem Michael addition-cyclization reactions for the synthesis of dihydropyrano[c]chromenes. acs.orgnih.gov These catalysts proved to be efficient even at low loadings and were recyclable, highlighting their practical utility. acs.org
The structure of this compound, featuring a chiral bicyclic amine and a hydroxyl group, makes it an attractive precursor for new catalysts. The hydroxyl moiety can be readily modified to introduce other functional groups, such as phosphines or thioureas, to create novel bidentate or bifunctional catalysts. chemrxiv.org The development of catalysts from readily available chiral scaffolds like quinolizidines is a significant area of research, aiming to expand the toolbox for asymmetric synthesis. google.comunl.ptresearchgate.net
Table 2: Quinolizidine-Derived Catalytic Systems
| Catalyst Type | Scaffold Origin | Application | Achieved Enantioselectivity (ee) | Reference |
| Thiourea Organocatalyst | Sparteine | Michael addition-cyclization | ≤99% | acs.orgnih.gov |
| Chiral Diamine Ligand | (-)-Cytisine (related core) | Asymmetric addition reactions | High | chemrxiv.org |
| Metal Complex Ligand | Sparteine (general) | Various metal-catalyzed reactions | High | acs.org |
Development of Novel Synthetic Methodologies Employing the Octahydroquinolizine Scaffold
The importance of the quinolizidine ring system in natural products and pharmaceuticals has driven the development of numerous synthetic methodologies for its construction. researchgate.netmdpi.comrsc.orgnih.gov These methods often focus on creating the core octahydroquinolizine structure with various functional groups, which can then be elaborated into more complex targets.
Key strategies for synthesizing the octahydroquinolizine scaffold include:
Intramolecular Diels-Alder Reactions: This powerful cycloaddition strategy can rapidly generate the bicyclic core. For instance, the intramolecular Diels-Alder reaction of an N-substituted oxazolone triene provides direct access to a functionalized octahydroquinoline framework, which was successfully used in the synthesis of (±)-2-epi-pumiliotoxin C. nih.govnih.govacs.org
Dearomative Annulation: An organocatalytic Michael/aza-Michael cascade reaction involving the [3+3] annulation of 2-pyridylacetates with nitroenynes has been developed to construct functionalized quinolizine scaffolds with excellent diastereoselectivity. researchgate.net
Reductive Cyclization: A strategy based on the reductive cyclization via acylpyridinium cations has been shown to produce quinolizidine skeletons under mild conditions, tolerating several functional groups. researchgate.net
Multicomponent Reactions (MCRs): MCRs offer an efficient way to build molecular complexity in a single step. The development of novel MCRs for quinoline (B57606) synthesis is an active area of research that can provide rapid access to diverse scaffolds. rsc.org
These methodologies provide versatile entry points to the octahydroquinolizine system, enabling the synthesis of a wide array of derivatives for further application. acs.orgresearchgate.netresearchgate.net
Role in Supramolecular Chemistry and Host-Guest Interactions (if applicable to chemical, non-biological systems)
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. rsc.org Host-guest chemistry, a central part of this field, focuses on the formation of complexes between a host molecule with a binding cavity and a complementary guest molecule. mdpi.com
While the rigid, pre-organized structure of the octahydroquinolizine framework could theoretically make it a candidate for a host or guest molecule in non-biological systems, this application is not well-documented in the scientific literature. Current research in supramolecular chemistry often utilizes macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils. rsc.org A comprehensive search of available literature did not yield specific examples of this compound or its close analogues being employed in the construction of non-biological supramolecular assemblies or in host-guest interaction studies. Therefore, this remains a potential but as yet unexplored area of application for this chemical compound.
Precursors for Advanced Materials with Defined Chemical Properties (e.g., polymers, specialty chemicals, excluding direct biomedical/human applications)
The application of this compound as a direct precursor for advanced materials like polymers or specialty chemicals is not a widely established field. The development of advanced materials often relies on precursors that can undergo polymerization or be incorporated into larger systems to impart specific properties. google.com
However, the related quinoline scaffold, which is structurally analogous to the core of quinolizidine, is known to be a key component in certain functional dyes. researchgate.netresearchgate.net The conjugated π-system of the quinoline ring is responsible for its chromophoric properties. While the octahydroquinolizine ring in the title compound is fully saturated and thus lacks this extended conjugation, it could potentially be used as a scaffold upon which chromophoric units are built. Furthermore, quinolizidine alkaloids extracted from Lupinus species are noted for their diverse biological activities and are considered important specialized metabolites, suggesting their potential as templates for developing new agrochemicals or other specialty chemicals after appropriate modification. mdpi.comresearchgate.netmdpi.comacs.org
While direct evidence is limited, the structural features of this compound could be leveraged for creating specialty chemicals. The chiral backbone could be used to induce chirality in larger molecules, and the hydroxyl group provides a convenient handle for chemical modification and attachment to other molecular systems.
Q & A
Basic Research Questions
Q. What are the most effective multi-step synthetic routes for octahydro-2H-quinolizine-4-methanol derivatives, and how do intermediates influence final product purity?
- Methodological Answer : Multi-step synthesis often begins with functionalizing the quinolizine core. For example, intermediates like [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methanol (prepared via azide-propargyl cycloaddition) can be modified through amidation, sulfonylation, or piperazine coupling to diversify derivatives . Column chromatography (silica gel, eluent gradients) and recrystallization (ethanol or methanol) are critical for purifying intermediates and final products. Purity is verified via ¹H NMR and melting point analysis .
Q. How can structural characterization of this compound analogs be optimized using spectroscopic and chromatographic techniques?
- Methodological Answer : ¹H NMR is indispensable for confirming stereochemistry and substituent positions in saturated quinolizine systems. For example, trans-configurations in octahydrobenzoquinoline derivatives are identified via coupling constants (e.g., J = 10–12 Hz for axial-equatorial protons) . High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate functional groups, such as hydroxyl or methoxy moieties .
Q. What in vitro biological assays are suitable for preliminary evaluation of antimicrobial or neuroprotective activity in quinolizine derivatives?
- Methodological Answer : Antimicrobial activity is typically assessed using agar dilution or microdilution methods against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans), with MIC values ≤50 µg/mL considered promising . For neuroprotective studies, acetylcholinesterase (AChE) inhibition assays (Ellman’s method) and β-amyloid aggregation tests are standard for Alzheimer’s disease drug candidates .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo models for quinolizine derivatives be resolved?
- Methodological Answer : Contradictions often arise from pharmacokinetic factors (e.g., poor bioavailability). To address this, perform metabolic stability assays (e.g., liver microsome incubation) and optimize logP values via substituent modification (e.g., replacing methoxy with hydrophilic groups). Cross-validate results using cheminformatic tools like molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins .
Q. What strategies mitigate diastereomer formation during quinolizine ring hydrogenation, and how are isomers separated?
- Methodological Answer : Catalytic hydrogenation (H₂/Pd-C) under controlled pressure (1–3 atm) and temperature (25–40°C) minimizes unwanted diastereomers. Chiral resolution via preparative HPLC (Chiralpak AD-H column) or diastereomeric salt formation (e.g., tartaric acid derivatives) isolates enantiomers. Absolute configuration is confirmed via X-ray crystallography or circular dichroism (CD) spectroscopy .
Q. How do computational models predict the pharmacokinetic properties of novel quinolizine analogs, and what experimental validations are required?
- Methodological Answer : Tools like SwissADME predict logP, topological polar surface area (TPSA), and blood-brain barrier (BBB) permeability. For instance, analogs with TPSA <70 Ų and logP 2–5 are prioritized for CNS activity. Validate predictions with in vitro BBB models (e.g., MDCK-MDR1 cell monolayers) and plasma protein binding assays (equilibrium dialysis) .
Q. What analytical workflows resolve spectral overlaps in NMR data for highly substituted quinolizine derivatives?
- Methodological Answer : Use 2D NMR (COSY, HSQC, HMBC) to assign overlapping proton signals. For example, HMBC correlations between methoxy protons (δ 3.8–4.0 ppm) and quaternary carbons confirm substituent positions. Dynamic NMR (variable-temperature experiments) distinguishes rotamers in flexible side chains .
Contradiction Analysis & Experimental Design
Q. How should researchers address discrepancies in reported biological activities of structurally similar quinolizine derivatives?
- Methodological Answer : Conduct meta-analyses of published IC₅₀/MIC values, focusing on assay conditions (e.g., bacterial strain variability, compound solubility in DMSO). Reproduce key studies with standardized protocols (CLSI guidelines for antimicrobial tests) . Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify significant outliers .
Q. What factorial design approaches optimize reaction yields in quinolizine synthesis while minimizing byproducts?
- Methodological Answer : Apply a Box-Behnken design to evaluate factors like temperature (40–80°C), catalyst loading (5–15 mol%), and solvent polarity (THF vs. DMF). Response surface methodology (RSM) identifies optimal conditions. For example, higher temperatures (70°C) and DMF improve Buchwald-Hartwig amination yields in Pd-catalyzed reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
